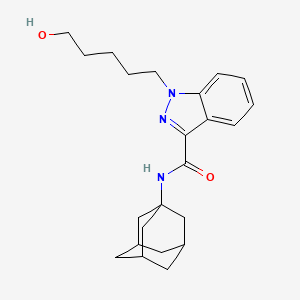

N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide

Vue d'ensemble

Description

“N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide” is a synthetic cannabinoid . It is one of the newest cannabimimetics . Synthetic cannabinoids are a large group of compounds that have been developed over the last decade . They are often found in products sold as “Spice” or “Herbal Incense” and are known for their psychoactive effects .

Molecular Structure Analysis

The molecular structure of “N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide” has been identified through various analytical methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses . It is a new type of synthetic cannabinoid having an amide and an adamantyl group .Applications De Recherche Scientifique

Synthetic Cannabinoid Research

AKB48 N-(5-hydroxypentyl) metabolite is a pentyl indazole with structural similarity to synthetic cannabinoids . It’s used in research to study the effects and properties of synthetic cannabinoids .

Forensic Applications

This compound is used in forensic applications due to its presence as a potential urinary metabolite of AKB48 . It’s characterized by monohydroxylation of the N-alkyl chain .

Drug Abuse Research

The metabolite is used in research related to drug abuse. It helps in understanding the effects and metabolism of synthetic cannabinoids that are often abused .

Analytical Reference Standard

AKB48 N-(5-hydroxypentyl) metabolite serves as an analytical reference standard. It’s used in labs to calibrate instruments and validate methods .

Toxicology Studies

The metabolite is used in toxicology studies to understand the toxic effects and safety profile of synthetic cannabinoids .

Pharmacological Research

Research on this metabolite contributes to the understanding of the pharmacological actions of synthetic cannabinoids. Many of these metabolites retain significant biological activities and may induce extensive pharmacological actions .

Orientations Futures

The future directions for research on “N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide” and similar compounds likely involve further exploration of their synthesis, properties, and effects. As these compounds are often found in illegal products, there is a need for reliable methods of their detection .

Mécanisme D'action

Target of Action

The primary targets of AKB48 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors, specifically the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, appetite, and memory.

Mode of Action

AKB48 N-(5-hydroxypentyl) metabolite, like other synthetic cannabinoids, binds to the CB1 and CB2 receptors . This binding mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol. The compound’s interaction with these receptors leads to changes in the release of neurotransmitters in the brain, which can result in alterations in mood, perception, and other cognitive functions .

Biochemical Pathways

It is known that activation of cannabinoid receptors can influence the activity of various signaling pathways, including the adenylate cyclase-camp pathway, the mapk/erk pathway, and the pi3k/akt pathway . These pathways play key roles in cellular processes such as cell proliferation, differentiation, and survival.

Pharmacokinetics

It is known that the compound is a potential urinary metabolite of akb48, characterized by monohydroxylation of the n-alkyl chain This suggests that the compound undergoes metabolism in the body, which can affect its bioavailability

Result of Action

The molecular and cellular effects of AKB48 N-(5-hydroxypentyl) metabolite’s action are largely dependent on the specific physiological context. Due to its activity at cannabinoid receptors, the compound can have a wide range of effects, including alterations in mood, perception, and cognition . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AKB48 N-(5-hydroxypentyl) metabolite. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, individual factors, including genetics, age, and health status, can influence how the compound is metabolized and its overall effects

Propriétés

IUPAC Name |

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUVNYPOUNCRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342413 | |

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1778734-77-2 | |

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)